1-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole
Description
The compound 1-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole features a pyrrole core substituted at positions 1, 2, and 5. Key structural attributes include:
- Position 1: A 2-chloro-5-(trifluoromethyl)phenyl group, providing strong electron-withdrawing effects due to the chloro and trifluoromethyl substituents.
- Position 2: A methyl group, contributing steric bulk and hydrophobicity.
This substitution pattern suggests applications in medicinal chemistry, particularly as an enzyme inhibitor, given the prevalence of sulfonyl and halogenated aryl groups in bioactive molecules .
Properties
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-(4-methylsulfonylphenyl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3NO2S/c1-12-3-10-17(13-4-7-15(8-5-13)27(2,25)26)24(12)18-11-14(19(21,22)23)6-9-16(18)20/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTQGGHRVPXFAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201125516 | |
| Record name | 1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201125516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338749-72-7 | |
| Record name | 1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338749-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201125516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 1-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole (CAS No. 338749-72-7) is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, particularly focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 397.84 g/mol. The structure features a pyrrole ring substituted with various functional groups, which are believed to contribute to its biological activity.
Physical Properties
- Molecular Weight : 397.84 g/mol
- Melting Point : Not available in the current literature.
- Solubility : Solubility data is limited; further studies are needed to evaluate solubility in various solvents.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives with similar structures showed cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. The presence of electron-withdrawing groups like chlorine and trifluoromethyl enhances the anticancer activity by stabilizing the compound's interaction with target proteins involved in cell proliferation and survival .
The proposed mechanism of action includes:
- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell growth, such as the PI3K/Akt/mTOR pathway.
- Induction of Apoptosis : It is hypothesized that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Activity
In addition to anticancer properties, this compound may exhibit anti-inflammatory effects. Pyrrole derivatives have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
A comparative study analyzed several pyrrole derivatives for their biological activities, including this compound. The findings indicated that:
- Compound Efficacy : The compound demonstrated IC50 values in the micromolar range against specific cancer cell lines, indicating potent activity.
- Selectivity : It showed selectivity towards cancer cells over normal cells, highlighting its potential as a targeted therapeutic agent .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The target compound’s electronic profile and substituent arrangement distinguish it from related pyrrole derivatives. Key comparisons include:
- Electron-Withdrawing Groups : The chloro and trifluoromethyl groups on the R1 phenyl ring (target compound and Analog 1) enhance electrophilicity and metabolic stability compared to Analog 3’s hexyl chain .
- Polar Functional Groups : The methylsulfonyl group (target compound and Analog 1) improves solubility and binding to polar enzyme active sites, contrasting with Analog 3’s alkoxy group, which is less polar .
Physical Properties
- Solubility : The methylsulfonyl group (target compound) increases hydrophilicity compared to Analog 2’s carboxylic acid, which may form salts for enhanced bioavailability .
Research Findings and Implications
- Structural Insights : The trifluoromethyl and chloro substituents (target compound and Analog 1) are critical for metabolic resistance, as seen in fluorinated pharmaceuticals .
- Drug Design : The methylsulfonyl group’s polarity (target compound) aligns with trends in kinase inhibitor development, where sulfonyl groups anchor molecules to ATP-binding pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
